t-Boc-Aminooxy-PEG2-CH2CO2H
Overview
Description
t-Boc-Aminooxy-PEG2-CH2CO2H is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains a Boc-protected aminooxy group and a terminal carboxylic acid. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The Boc-protected amine can be deprotected under mild acidic conditions .
Mechanism of Action
Target of Action
The primary target of t-Boc-Aminooxy-PEG2-CH2CO2H is primary amine groups . These groups are prevalent in biological systems, particularly in proteins and peptides, where they play crucial roles in molecular interactions and biochemical reactions .
Mode of Action
This compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators such as EDC or HATU . The Boc-protected amine can be deprotected under mild acidic conditions .
Biochemical Pathways
Instead, it serves as a linker molecule that can connect different biomolecules together . This property makes it useful in the field of bioconjugation, where it can be used to construct complex molecules with specific functionalities .
Pharmacokinetics
ItsPEG spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to serve as a linker, connecting different biomolecules together . The exact molecular and cellular effects would depend on the specific biomolecules being linked.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, the Boc-protected amine can be deprotected under mild acidic conditions , suggesting that the compound’s action could be influenced by pH. Its hydrophilic PEG spacer also increases its solubility in aqueous media , which could affect its distribution and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG2-CH2CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This reaction is facilitated by the presence of activators such as EDC or DCC .
Temporal Effects in Laboratory Settings
It is known that the Boc-protected amine can be deprotected under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG2-CH2CO2H involves the reaction of a PEG linker with a Boc-protected aminooxy group and a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG2-CH2CO2H undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions
Common Reagents and Conditions
Activators: EDC, HATU, or DCC (N,N’-dicyclohexylcarbodiimide) are commonly used to activate the carboxylic acid group for amide bond formation
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group
Major Products
The major products formed from these reactions include stable amide bonds and deprotected aminooxy groups, which can further react with other functional groups for bioconjugation or other applications .
Scientific Research Applications
t-Boc-Aminooxy-PEG2-CH2CO2H has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents
Industry: Utilized in the production of functionalized materials and polymers for various industrial applications
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG2-CH2CO2H can be compared with other similar compounds, such as:
t-Boc-N-amido-PEG2-CH2CO2H: This compound also contains a Boc-protected amine and a carboxyl group, but it has different functional groups and applications.
Aminooxy-PEG derivatives: These compounds have similar PEG linkers and reactive aminooxy groups but may differ in the length of the PEG chain or the presence of other functional groups
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable amide bonds, making it highly useful for bioconjugation and other applications .
Biological Activity
t-Boc-Aminooxy-PEG2-CH2CO2H is a polyethylene glycol (PEG) derivative that features a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily utilized in biochemical and pharmaceutical applications due to its ability to modify proteins, peptides, and other biomolecules, thereby influencing their activity and interactions. The PEG spacer enhances solubility in aqueous environments, making it suitable for biological systems.
Chemical Structure and Properties
- Molecular Formula: C11H21NO7
- Molecular Weight: 279.3 g/mol
- Purity: 98%
- Storage Conditions: -20°C
The structure of this compound allows it to engage in various chemical reactions, particularly with primary amines, facilitating the formation of stable amide bonds.
The primary mode of action for this compound involves the reaction of its terminal carboxylic acid with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). This reaction leads to the formation of stable amide bonds, which can significantly alter the structure and function of target biomolecules.
Biochemical Pathways
The biochemical pathways influenced by this compound depend on the specific primary amine-containing molecules it targets. By forming stable amide bonds, it can modify cellular processes such as:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
Applications in Research and Medicine
This compound has diverse applications across various fields:
- Bioconjugation : Used to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
- Drug Delivery : Improves pharmacokinetics and bioavailability of therapeutic agents by facilitating PEGylation.
- Crosslinking Reagent : Acts as a crosslinking agent in the synthesis of complex molecules and polymers.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of t-Boc-Aminooxy-PEG derivatives in various applications:
Study 1: Protein Modification
A study demonstrated that the conjugation of this compound to specific proteins altered their activity and localization within cellular environments. This modification resulted in enhanced stability and prolonged circulation time in vivo.
Study 2: Drug Delivery Systems
Research involving drug delivery systems showed that PEGylated compounds using t-Boc-Aminooxy derivatives exhibited improved solubility and reduced immunogenicity, leading to better therapeutic outcomes.
Summary Table of Biological Activities
Activity | Description |
---|---|
Protein Modification | Alters activity, localization, and stability of proteins |
Gene Expression | Influences transcriptional activity through modified protein interactions |
Cellular Metabolism | Affects metabolic pathways via altered enzyme activity |
Drug Delivery | Enhances solubility and bioavailability of therapeutic agents |
Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXAXGVXHCHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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